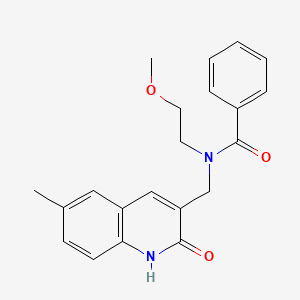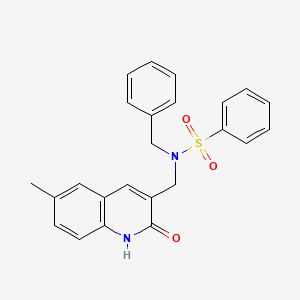
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as EISF, is a synthetic compound that has shown promising results in scientific research for its potential use in various medical applications. The compound is a sulfonamide derivative that has been synthesized using a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. Studies have shown that the compound can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that the compound can reduce the levels of specific inflammatory markers in the blood and tissues of animals with inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer and inflammatory disease research. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide. One area of focus could be on the compound's potential use in combination with other cancer treatments to enhance their efficacy. Another area of research could be on the development of new synthetic derivatives of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide with improved properties for specific medical applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects in humans.
Métodos De Síntesis
The synthesis of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The first step involves the preparation of 2-fluorobenzoic acid, which is then reacted with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. This intermediate compound is then reacted with ethoxyamine to produce 2-ethoxy-5-fluorobenzamide.
The next step involves the preparation of the sulfonamide derivative by reacting 3-isopropoxypropylamine with sulfamoyl chloride. The resulting intermediate compound is then reacted with the previously synthesized 2-ethoxy-5-fluorobenzamide to produce the final product, N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been the subject of several scientific studies due to its potential use in various medical applications. One area of research has focused on the compound's potential as a cancer treatment. Studies have shown that N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Another area of research has focused on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide's potential as an anti-inflammatory agent. Studies have shown that the compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O5S/c1-4-28-20-11-10-16(30(26,27)23-12-7-13-29-15(2)3)14-19(20)24-21(25)17-8-5-6-9-18(17)22/h5-6,8-11,14-15,23H,4,7,12-13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEHSUUEEGITDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)








